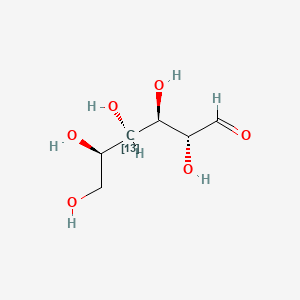
D-Allose-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allose-13C-2: is a stable isotope-labeled compound of D-Allose, a rare monosaccharide. D-Allose is an aldohexose, which is a C-3 epimer of D-Glucose. It is rarely found in nature and has attracted significant attention due to its various physiological and pharmaceutical properties . The 13C labeling in this compound makes it particularly useful in scientific research, especially in metabolic studies and tracing experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared from D-Ribose through cyanohydrin reaction, followed by reduction with sodium amalgam and purification . Another method involves the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate .
Industrial Production Methods: Biotechnological methods have been developed for the production of D-Allose. These methods involve the use of D-Allose-producing enzymes such as L-Rhamnose isomerase, Ribose-5-phosphate isomerase, and Galactose-6-phosphate isomerase . These enzymes convert D-Psicose to D-Allose under specific conditions .
Análisis De Reacciones Químicas
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-Allonic acid and reduced to form D-Allitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogenation over a catalyst are commonly used.
Substitution: Various protecting groups can be introduced and removed under acidic or basic conditions.
Major Products:
Oxidation: D-Allonic acid
Reduction: D-Allitol
Substitution: Various protected derivatives of D-Allose.
Aplicaciones Científicas De Investigación
D-Allose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cell metabolism and its potential as a cryoprotectant.
Medicine: Studied for its anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of functional foods.
Mecanismo De Acción
D-Allose exerts its effects through various molecular pathways. It interacts with thioredoxin-interacting protein molecules, regulating reactive oxygen species, inducing cell cycle arrest, and promoting apoptosis . These mechanisms contribute to its anti-cancer and anti-inflammatory properties .
Comparación Con Compuestos Similares
D-Allulose: An isomer of D-Allose with similar low-calorie sweetening properties.
D-Psicose: Another rare sugar with potential health benefits.
D-Glucose: A common sugar, structurally similar but with different physiological effects.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its diverse physiological functions, including anti-cancer and cryoprotective properties . The 13C labeling in D-Allose-13C-2 enhances its utility in metabolic studies and tracing experiments .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i6+1 |
Clave InChI |
GZCGUPFRVQAUEE-JZVKJSLXSA-N |
SMILES isomérico |
C([C@H]([13C@H]([C@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


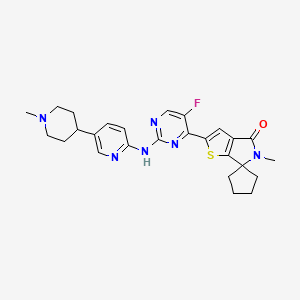
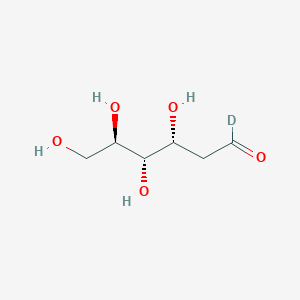

![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
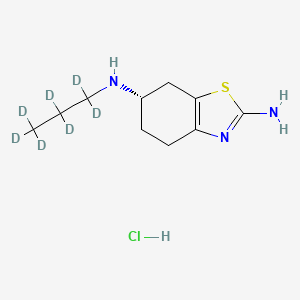

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

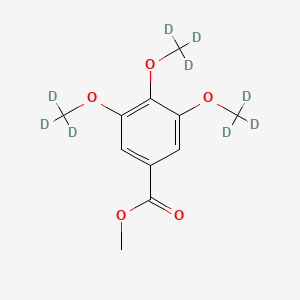
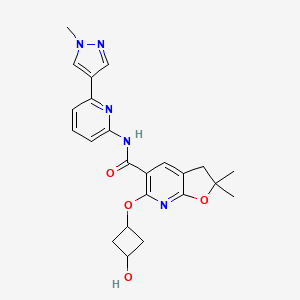
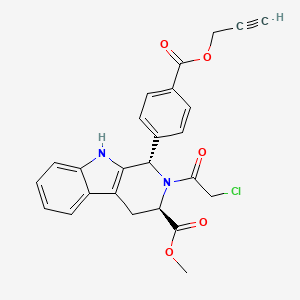

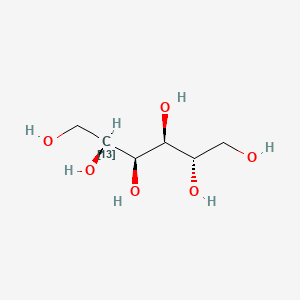
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
